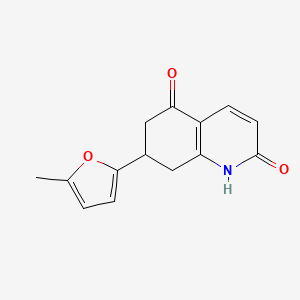

7-(5-methyl-2-furyl)-7,8-dihydroquinoline-2,5(1H,6H)-dione

Description

Properties

IUPAC Name |

7-(5-methylfuran-2-yl)-1,6,7,8-tetrahydroquinoline-2,5-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13NO3/c1-8-2-4-13(18-8)9-6-11-10(12(16)7-9)3-5-14(17)15-11/h2-5,9H,6-7H2,1H3,(H,15,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZKZUFHIQIHTLTO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(O1)C2CC3=C(C=CC(=O)N3)C(=O)C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Key Reagents and Conditions

- Acyl Meldrum’s acids are used as acylating agents to facilitate the formation of enaminones.

- The cyclization step is catalyzed by protic acids , with polyphosphoric acid (PPA) being particularly effective.

- The reaction typically involves heating the mixture to the boiling point of the solvent for several hours (e.g., 6 hours).

- Solvents such as dichloroethane (DCE) or dichlorobenzene (DCB) are commonly used.

Detailed Preparation Method

Step 1: Formation of Enaminone Intermediate

- A fourfold excess of an acyl Meldrum’s acid derivative (e.g., benzoyl Meldrum’s acid) is reacted with an appropriate amine or enaminone precursor.

- The reaction proceeds at room temperature or mild heating until the starting Meldrum’s acid is consumed, as monitored by TLC.

- This step produces an enamide intermediate ready for cyclization.

Step 2: Electrophilic Cyclization

- After confirming the formation of the enamide intermediate, polyphosphoric acid (PPA) is added directly to the reaction mixture.

- The mixture is heated to the boiling point of the solvent (e.g., 80–120 °C depending on solvent) for 6 hours.

- This step induces intramolecular cyclization, forming the 7,8-dihydroquinoline-2,5-dione core.

- Alternative acid catalysts such as p-toluenesulfonic acid (TsOH) can be used but typically result in lower yields.

Research Findings and Yield Data

A study by Ryczkowska et al. (2024) demonstrated this method’s applicability to various derivatives, including those with heteroaryl substituents similar to 5-methyl-2-furyl. The yields for the cyclized products ranged from moderate to good (15% to 37%) depending on reaction conditions and catalysts used.

| Entry | Catalyst | Solvent | Temperature | Time (h) | Yield (%) | Notes |

|---|---|---|---|---|---|---|

| 1 | PPA | Dichlorobenzene | Boiling (180°C) | 2 | 37 | Moderate yield, efficient cyclization |

| 2 | PPA | Dichloroethane | Boiling (83°C) | 6 | 34 | Longer time, slightly lower yield |

| 3 | PPA (one-pot) | Dichloroethane | Boiling (83°C) | 6 | 32 | One-pot enamide formation + cyclization |

| 4 | TsOH | Toluene | Boiling (110°C) | 6 | 15 | Lower yield alternative catalyst |

Scope and Limitations

- The method tolerates various substituents on the aromatic ring and heteroaryl groups, including furan derivatives.

- Electron-donating groups (EDGs) on the acyl Meldrum’s acid can alter the reaction pathway, sometimes leading to exceptions in the expected product formation.

- The use of Meldrum’s acid derivatives accelerates substrate preparation and broadens the range of accessible substituents.

- Attempts to catalyze the cyclization with Lewis acids such as scandium triflate were unsuccessful, highlighting the importance of protic acid catalysis.

Alternative Synthetic Routes

While the Meldrum’s acid-assisted method is efficient, other approaches include:

- Halogenation and subsequent substitution reactions on quinoline-5,8-dione derivatives using reagents like phosphorus oxychloride (POCl3), bromine, or nitric acid, followed by reduction and acylation steps to introduce heteroaryl groups.

- Condensation reactions involving quinoline carbaldehydes and amines under forcing conditions to build fused ring systems related to the target compound.

However, these methods are generally more step-intensive and less direct compared to the Meldrum’s acid-assisted cyclization.

Chemical Reactions Analysis

Types of Reactions

7-(5-methyl-2-furyl)-7,8-dihydroquinoline-2,5(1H,6H)-dione can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form quinoline-2,5-dione derivatives.

Reduction: Reduction reactions can lead to the formation of fully hydrogenated quinoline derivatives.

Substitution: Electrophilic and nucleophilic substitution reactions can occur at the furan and quinoline rings.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.

Substitution: Reagents such as halogens, alkyl halides, and nucleophiles like amines and thiols are used under appropriate conditions.

Major Products

Oxidation: Quinoline-2,5-dione derivatives.

Reduction: Fully hydrogenated quinoline derivatives.

Substitution: Various substituted furan and quinoline derivatives.

Scientific Research Applications

Anticancer Activity

Research indicates that derivatives of 7-(5-methyl-2-furyl)-7,8-dihydroquinoline-2,5(1H,6H)-dione exhibit cytotoxic effects against various cancer cell lines. Studies have demonstrated its ability to induce apoptosis in cancer cells through mechanisms involving the modulation of signaling pathways related to cell survival and proliferation.

Antimicrobial Properties

The compound has shown promising antimicrobial activity against a range of pathogens. Its effectiveness in inhibiting bacterial growth suggests potential applications in developing new antibiotics or antimicrobial agents.

Building Block for Complex Molecules

Due to its functional groups, this compound serves as an important building block in organic synthesis. It can be utilized in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

Catalytic Applications

The unique structure allows it to act as a catalyst in various chemical reactions, enhancing reaction rates and selectivity. This property is particularly valuable in green chemistry initiatives aimed at reducing waste and improving efficiency.

Dye and Pigment Production

The furan moiety in the compound lends itself to applications in dye chemistry. Research has explored its use in creating vibrant dyes for textiles and other materials.

Polymer Chemistry

In polymer science, derivatives of this compound can be incorporated into polymer matrices to enhance properties such as thermal stability and mechanical strength.

Case Study 1: Anticancer Mechanisms

A study published in Journal of Medicinal Chemistry explored the anticancer properties of this compound on breast cancer cell lines. The results indicated that it significantly reduced cell viability and induced apoptosis through the activation of caspase pathways.

Case Study 2: Antimicrobial Efficacy

Research documented in Antimicrobial Agents and Chemotherapy highlighted the antimicrobial properties of derivatives of this compound against resistant strains of bacteria. The study found that modifications to the furan ring improved efficacy and reduced toxicity.

Case Study 3: Synthesis Applications

A publication in Organic Letters detailed an innovative synthetic route utilizing 7-(5-methyl-2-furyl)-7,8-dihydroquinoline-2,5(1H,6H)-dione as a precursor for synthesizing novel quinoline-based compounds with enhanced biological activities.

Mechanism of Action

The mechanism of action of 7-(5-methyl-2-furyl)-7,8-dihydroquinoline-2,5(1H,6H)-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, potentially inhibiting their activity or modulating their function. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Substituent Impact :

- Electron-Donating Groups (e.g., 4-methoxy in 5f ): Improve synthetic yields (93% vs. 71% for 5e ) and solubility due to polarity .

- Heterocyclic Moieties : The 5-methylfuran in the target compound may offer balanced lipophilicity for blood-brain barrier penetration, whereas thiazole (in ) or thiophene (in 5e ) could enhance binding to AChE’s peripheral anionic site via π-π interactions .

Physicochemical Properties

Biological Activity

7-(5-methyl-2-furyl)-7,8-dihydroquinoline-2,5(1H,6H)-dione is a compound of interest due to its potential biological activities. This article reviews its synthesis, biological properties, and the mechanisms underlying its activity, drawing from various research findings.

The compound is synthesized through a multi-step process involving the reaction of furan derivatives with quinoline precursors. The resulting product is characterized using techniques such as NMR and mass spectrometry to confirm its structure and purity .

Anticancer Properties

Research indicates that derivatives of 7-(5-methyl-2-furyl)-7,8-dihydroquinoline-2,5(1H,6H)-dione exhibit significant anticancer activity. A study demonstrated that similar compounds with quinoline structures inhibited the growth of various cancer cell lines (e.g., leukemia, lung cancer) with GI50 values in the micromolar range . The structure-activity relationship (SAR) analysis revealed that modifications at specific positions on the quinoline ring enhance cytotoxicity against cancer cells.

Table 1: Cytotoxic Effects of Quinoline Derivatives on Cancer Cell Lines

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| 1 | SF-295 (CNS) | 0.688 |

| 2 | A549 (Lung) | 0.912 |

| 3 | MCF-7 (Breast) | 0.540 |

| 4 | HCT116 (Colon) | 0.760 |

Enzymatic Activity

The compound has been evaluated for its interaction with various enzymes. Notably, it acts as a substrate for NAD(P)H:quinone oxidoreductase 1 (NQO1), which plays a critical role in the detoxification of quinones and protection against oxidative stress. The enzymatic conversion rates for related compounds indicate that structural modifications can enhance their efficacy as NQO1 substrates .

Figure 1: Enzymatic Conversion Rates of Compounds

Enzymatic Conversion Rates

The biological activity of 7-(5-methyl-2-furyl)-7,8-dihydroquinoline-2,5(1H,6H)-dione appears to be mediated through several mechanisms:

- Inhibition of Cancer Cell Proliferation : The compound induces apoptosis in cancer cells by disrupting cellular signaling pathways.

- NQO1 Interaction : By enhancing the activity of NQO1, it contributes to the reduction of reactive oxygen species (ROS), thereby protecting normal cells from oxidative damage .

- Structure-Activity Relationships : Variations in substituents on the quinoline ring significantly affect both the potency and selectivity toward different cancer types.

Case Studies

Several case studies have highlighted the effectiveness of this compound in preclinical models:

- Study on Lung Cancer Cells : In vitro tests showed that treatment with the compound resulted in a dose-dependent decrease in cell viability in A549 lung cancer cells.

- Cardiotoxicity Models : The cardioprotective effects were assessed using doxorubicin-induced cardiotoxicity models in H9c2 cardiomyocytes, where it demonstrated significant protective effects against drug-induced cell death .

Q & A

Q. How to integrate multi-omics data (e.g., metabolomics, proteomics) to study this compound’s mechanism of action?

- Methodological Answer :

- Experimental Design : Use a longitudinal cohort study with treated vs. control groups.

- Data Integration : Apply pathway enrichment analysis (e.g., KEGG, Reactome) to link metabolite profiles with protein targets.

- Validation : CRISPR-Cas9 knockout models confirm candidate pathways (e.g., NF-κB or MAPK) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.